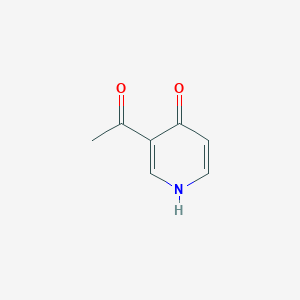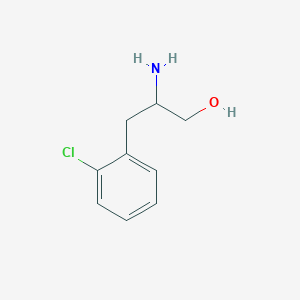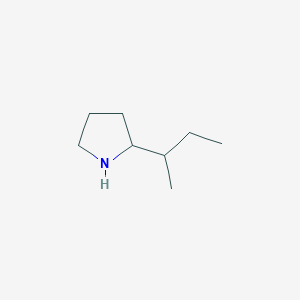![molecular formula C13H8F3N3O2 B3036678 3-氰基-5-甲基-N-[4-(三氟甲基)苯基]-4-异恶唑甲酰胺 CAS No. 400074-24-0](/img/structure/B3036678.png)
3-氰基-5-甲基-N-[4-(三氟甲基)苯基]-4-异恶唑甲酰胺
描述
The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “cyano” group (CN) and “trifluoromethyl” group (CF3) are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the isoxazole ring and various functional groups. The exact structure would depend on the specific locations of these groups on the ring .
Chemical Reactions Analysis
This compound, like other isoxazoles, might undergo reactions such as electrophilic substitution and nucleophilic addition. The presence of electron-withdrawing groups like “cyano” and “trifluoromethyl” could influence the reactivity .
Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature . The presence of highly electronegative atoms like fluorine and nitrogen might make it polar, affecting its solubility in different solvents .
科学研究应用
前药开发
3-氰基-5-甲基-N-[4-(三氟甲基)苯基]-4-异恶唑甲酰胺因其作为前药的潜力而受到研究。Patterson、Cheung 和 Ernest (1992) 的一项研究合成了一种与该异恶唑相关的化合物,并检查了它在大鼠中的吸收和代谢。研究表明,该化合物可能是抗炎药的有用前药,因为它被代谢成活性抗炎剂的血浆浓度,类似于已建立的前药所获得的 (Patterson, Cheung, & Ernest, 1992).
免疫调节应用
异恶唑衍生物的另一个重要应用,包括 3-氰基-5-甲基-N-[4-(三氟甲基)苯基]-4-异恶唑甲酰胺,是在免疫调节领域。Knecht 和 Löffler (1998) 证明了这些化合物,包括来氟米特及其活性代谢物 A77-1726,可以抑制线粒体二氢乳清酸脱氢酶,这是一种嘧啶从头合成的关键酶。这种抑制会导致嘧啶核苷酸库减少,这对于正常的免疫细胞功能至关重要,表明在免疫抑制和抗风湿疗法中具有潜在用途 (Knecht & Löffler, 1998).
抗菌性能
赵树军 (2006) 研究了与 3-氰基-5-甲基-N-[4-(三氟甲基)苯基]-4-异恶唑甲酰胺在结构上相似的化合物的合成和抗菌活性。该研究表明对包括大肠杆菌和链球菌在内的各种细菌具有良好的抑菌效果,表明在新型抗菌剂的开发中具有潜在应用 (Chao Shu-jun, 2006).
基因表达调节
Płoszaj 等人 (2016) 的一项研究探讨了异恶唑衍生物对人培养细胞中基因表达的影响。该研究发现该化合物可以调节与自身免疫和炎症反应相关的基因表达,表明其在疾病修饰药物开发中的潜在用途 (Płoszaj et al., 2016).
激酶活性的抑制
Im 等人 (2015) 的研究合成了一系列 4-芳酰胺基 3-甲基异恶唑,表现出对 FMS 激酶的有效抑制。这些化合物对某些细胞系表现出选择性的抗增殖活性,表明在癌症治疗学中具有潜在应用 (Im et al., 2015).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c1-7-11(10(6-17)19-21-7)12(20)18-9-4-2-8(3-5-9)13(14,15)16/h2-5H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYPJKQZZPNNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3036599.png)
![2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B3036600.png)
![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile](/img/structure/B3036602.png)

![4-{[(3-Chlorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B3036605.png)
![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B3036606.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3036608.png)
![1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B3036610.png)
![(E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one](/img/structure/B3036611.png)
![(E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3036614.png)
![4-bromo-N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]benzenesulfonamide](/img/structure/B3036615.png)
![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3036616.png)